molecular formula C19H14F4 B12533843 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene CAS No. 797049-01-5

1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene

Cat. No.: B12533843
CAS No.: 797049-01-5
M. Wt: 318.3 g/mol
InChI Key: XCSPAGWCWYCCMG-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene: is a fluorinated aromatic compound with the molecular formula C19H14F4 and a molecular weight of 318.308 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction , which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can introduce or modify oxygen and hydrogen atoms in the molecule .

Scientific Research Applications

Chemistry: In chemistry, 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .

Biology and Medicine: The compound’s fluorinated nature makes it a candidate for drug development, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals. It may also be used in the design of imaging agents for medical diagnostics .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties, such as high thermal stability and resistance to chemical degradation, make it valuable in various high-performance applications .

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Uniqueness: 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene is unique due to its combination of multiple fluorine atoms and an ethynyl group, which imparts distinct chemical reactivity and physical properties. This makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

797049-01-5

Molecular Formula

C19H14F4

Molecular Weight

318.3 g/mol

IUPAC Name

1,2,3-trifluoro-5-[2-(2-fluoro-4-pent-3-enylphenyl)ethynyl]benzene

InChI

InChI=1S/C19H14F4/c1-2-3-4-5-13-6-8-15(16(20)10-13)9-7-14-11-17(21)19(23)18(22)12-14/h2-3,6,8,10-12H,4-5H2,1H3

InChI Key

XCSPAGWCWYCCMG-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)F)F)F

Origin of Product

United States

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